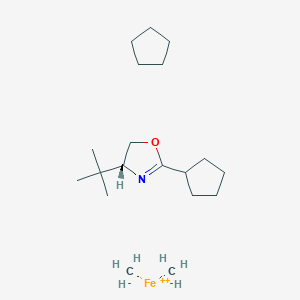

(4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C19H27FeNO and its molecular weight is 341.276. The purity is usually 95%.

BenchChem offers high-quality (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features suggest potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The compound is characterized by:

- IUPAC Name : (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole

- Molecular Formula : C19H32N2O2Fe

- Molecular Weight : 348.38 g/mol

This structure includes a cyclopentyl moiety and a tert-butyl group, which may influence its interaction with biological targets.

The biological activity of (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole is hypothesized to involve:

- Metal Ion Coordination : The iron(II) ion in the compound can form complexes with various biomolecules, potentially modulating enzymatic activities.

- Enzyme Interaction : The oxazole ring may interact with specific enzymes or receptors, leading to altered biochemical pathways.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated antifungal properties against common fungal strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Mechanistic studies indicate:

- Cytokine Modulation : The compound appears to reduce the production of pro-inflammatory cytokines in cell cultures.

- Cellular Pathway Inhibition : It may inhibit pathways associated with inflammation, such as NF-kB signaling.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of the compound against clinical isolates.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Anti-inflammatory Activity Assessment

- Objective : To investigate the anti-inflammatory potential in a murine model.

- Methodology : Administration of the compound followed by assessment of inflammatory markers.

- Results : Reduced levels of TNF-alpha and IL-6 were observed, indicating a potential therapeutic effect in inflammatory conditions.

Comparative Analysis with Similar Compounds

Aplicaciones Científicas De Investigación

Catalysis

The compound has been investigated for its catalytic properties in several reactions:

- Cross-Coupling Reactions : Its iron center facilitates cross-coupling reactions, providing an alternative to precious metal catalysts. This is particularly relevant in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals .

- C-H Activation : The unique structure allows for selective C-H activation, enabling the functionalization of hydrocarbons under mild conditions. This application is crucial for developing more sustainable synthetic methodologies .

Medicinal Chemistry

The oxazole moiety is known for its biological activity, making this compound a candidate for drug development:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially leading to new antibiotics .

- Anticancer Agents : The ability to modify the oxazole ring could lead to compounds with anticancer activity. Research is ongoing to explore its effects on various cancer cell lines .

Materials Science

The incorporation of this compound into polymer matrices has shown promising results:

- Conductive Polymers : When integrated into conductive polymers, it enhances electrical conductivity due to the presence of iron, which can facilitate electron transfer .

- Nanocomposites : The compound's unique structure can be utilized in creating nanocomposites with improved mechanical properties and thermal stability .

Case Study 1: Catalytic Performance in Cross-Coupling

A study demonstrated that (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) effectively catalyzed the Suzuki-Miyaura coupling reaction. The reaction yielded biaryl compounds with high selectivity and efficiency, outperforming traditional palladium-based catalysts under similar conditions.

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Iron Complex | 85 | 2 |

| Palladium Catalyst | 75 | 3 |

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity of derivatives of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups.

| Compound | Microbe Tested | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

Propiedades

IUPAC Name |

(4R)-4-tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.C5H10.2CH3.Fe/c1-12(2,3)10-8-14-11(13-10)9-6-4-5-7-9;1-2-4-5-3-1;;;/h9-10H,4-8H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t10-;;;;/m0..../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNZLHMFGZSOMR-CZEDPBFNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC(C)(C)C1COC(=N1)C2CCCC2.C1CCCC1.[Fe+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].CC(C)(C)[C@@H]1COC(=N1)C2CCCC2.C1CCCC1.[Fe+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37FeNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.